molecular formula C10H18O B2654533 1-Cyclopentyl-2,2-dimethylpropan-1-one CAS No. 1183979-91-0

1-Cyclopentyl-2,2-dimethylpropan-1-one

Cat. No. B2654533
CAS RN: 1183979-91-0
M. Wt: 154.253
InChI Key: HRIBVEIAEQUHHK-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-2,2-dimethylpropan-1-one” is a chemical compound with the molecular formula C10H18O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-2,2-dimethylpropan-1-one” consists of a cyclopentyl group (a five-membered carbon ring) attached to a 2,2-dimethylpropan-1-one group . The InChI code for this compound is 1S/C10H18O/c1-10(2,3)9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

“1-Cyclopentyl-2,2-dimethylpropan-1-one” is a liquid at room temperature . It has a molecular weight of 154.25 g/mol .

Scientific Research Applications

Converting gem-dimethyl groups into cyclopropanes

A novel route for the synthesis of cyclopropane derivatives has been developed, illustrating the conversion of 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines into 1,3-diiodide derivatives via palladium-catalyzed sequential C-H activation, followed by radical cyclization to produce 2-(1-alkylcyclopropyl)dimethyloxazolines. This process highlights the use of EtOAc as a solvent for the diiodination of functionalized substrates, signifying the importance of "1-Cyclopentyl-2,2-dimethylpropan-1-one" in synthetic organic chemistry for creating complex cyclic structures (Giri, Wasa, Breazzano, & Yu, 2006).

Topoisomerase II inhibitory activity

Research on derivatives of "1-Cyclopentyl-2,2-dimethylpropan-1-one" has demonstrated significant interactions with mammalian topoisomerase II, an enzyme critical for DNA replication and cell cycle regulation. This work provides insight into the compound's potential for developing novel anticancer agents by inhibiting topoisomerase II, offering a pathway for the synthesis of analogues with enhanced therapeutic efficacy (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).

Complexes with Lewis acids

The interaction of "1-Cyclopentyl-2,2-dimethylpropan-1-one" with Lewis acids like Sn, Ti, and Ga chlorides forms complexes that have been isolated and characterized, providing insights into the compound's reactivity and potential applications in catalysis and organometallic chemistry. These findings enrich the understanding of donor–acceptor cyclopropanes and their transformations, pivotal for designing new catalytic processes (Novikov, Balakirev, Timofeev, & Tomilov, 2012).

Ethylene response inhibition in plants

Investigations into synthetic cyclopropenes, related structurally to "1-Cyclopentyl-2,2-dimethylpropan-1-one," have shown their ability to bind to the ethylene receptor in plants, blocking ethylene's physiological action. This application is crucial for agriculture, where controlling ethylene responses can extend the shelf life of fruits and vegetables and improve crop resilience (Sisler & Serek, 1997).

Intramolecular cyclopropanation and C-H insertion reactions

The compound's framework is essential in the development of methodologies for intramolecular cyclopropanation and C-H insertion reactions, using transition metal catalysts. This application is significant in pharmaceutical and agrochemical industries for synthesizing complex molecules with high precision and efficiency (Archambeau, Miege, Meyer, & Cossy, 2015).

Mechanism of Action

The mechanism of action for “1-Cyclopentyl-2,2-dimethylpropan-1-one” is not specified in the sources I found .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-cyclopentyl-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIBVEIAEQUHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-2,2-dimethylpropan-1-one

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